3-(Methylsulfanyl)phenyl sulfurofluoridate
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Overview
Description
3-(Methylsulfanyl)phenyl sulfurofluoridate is an organosulfur compound that features a phenyl ring substituted with a methylsulfanyl group and a sulfurofluoridate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfanyl)phenyl sulfurofluoridate typically involves the reaction of a phenol derivative with sulfuryl fluoride in the presence of a base such as triethylamine . The reaction conditions are generally mild, and the process is efficient, yielding the desired product with high selectivity and stability .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-(Methylsulfanyl)phenyl sulfurofluoridate undergoes various chemical reactions, including:
Substitution Reactions: The sulfurofluoridate group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically used.
Major Products Formed
Substitution: Products depend on the nucleophile used.
Oxidation: Sulfoxides or sulfones.
Coupling: Biaryl derivatives.
Scientific Research Applications
3-(Methylsulfanyl)phenyl sulfurofluoridate has several applications in scientific research:
Organic Synthesis: Used as a reagent in various organic transformations, including deoxyfluorination of alcohols.
Medicinal Chemistry:
Material Science: Used in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Methylsulfanyl)phenyl sulfurofluoridate involves its reactivity as an electrophilic reagent. The sulfurofluoridate group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, including substitution and coupling reactions .
Comparison with Similar Compounds
Similar Compounds
4-(Methylsulfonyl)phenyl sulfurofluoridate: Similar structure but with a sulfonyl group instead of a methylsulfanyl group.
2-Cyanophenyl sulfofluoridate: Another aryl fluorosulfate with different substituents.
Uniqueness
3-(Methylsulfanyl)phenyl sulfurofluoridate is unique due to its specific substituents, which confer distinct reactivity and stability. Its methylsulfanyl group provides different chemical properties compared to other similar compounds, making it valuable in specific applications .
Properties
IUPAC Name |
1-fluorosulfonyloxy-3-methylsulfanylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FO3S2/c1-12-7-4-2-3-6(5-7)11-13(8,9)10/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMXXOJWAJDRIMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)OS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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